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Executive Summary
Synaptic inhibition is a fundamental process in the central nervous system (CNS) responsible

for shaping neuronal communication, preventing hyperexcitability, and enabling complex

information processing. The amino acid glycine is a major inhibitory neurotransmitter, primarily

in the spinal cord and brainstem, that exerts its effects by activating ligand-gated chloride

channels known as glycine receptors (GlyRs). For over a century, the alkaloid strychnine, and

its salt form strychnine sulfate, has been an indispensable pharmacological tool for

elucidating the mechanisms of glycinergic inhibition.[1][2][3] Its high affinity and specificity as a

competitive antagonist of the GlyR have allowed researchers to isolate, characterize, and study

the physiological and pathological roles of this critical inhibitory system.[3][4] This technical

guide provides a comprehensive overview of the mechanism of action of strychnine, presents

quantitative data on its interaction with GlyRs, and details key experimental protocols where it

is employed to dissect the components of synaptic inhibition.

Mechanism of Action: Competitive Antagonism at
the Glycine Receptor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1261131?utm_src=pdf-interest
https://www.benchchem.com/product/b1261131?utm_src=pdf-body
https://www.benchchem.com/product/b1261131?utm_src=pdf-body
https://en.wikipedia.org/wiki/Strychnine
https://pubmed.ncbi.nlm.nih.gov/38097213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3504737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3504737/
https://www.inchem.org/documents/pims/chemical/pim507.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strychnine functions as a potent and selective competitive antagonist at strychnine-sensitive

glycine receptors.[4][5] GlyRs are pentameric ligand-gated ion channels that, upon binding

glycine, open an integral pore permeable to chloride ions (Cl⁻).[1][3] The subsequent influx of

Cl⁻ hyperpolarizes the postsynaptic neuron, increasing the threshold for firing an action

potential and thus producing an inhibitory effect.[1]

Strychnine binds noncovalently to a site on the GlyR α-subunit that overlaps with the glycine

binding site.[1][6] By occupying this site, strychnine prevents glycine from binding and

activating the channel. This blockade of inhibitory glycinergic currents leads to a state of

disinhibition, where motor neurons are more easily activated by excitatory neurotransmitters.[1]

This mechanism is the basis for strychnine's convulsant effects and its utility in research; by

removing the glycinergic "brakes" on a neural circuit, its underlying excitatory framework and

the specific role of glycinergic transmission can be studied.[4][7]
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Caption: Mechanism of Strychnine at the Glycinergic Synapse.
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Quantitative Data: Receptor Binding and Efficacy
The interaction between strychnine and the glycine receptor has been extensively quantified,

providing a solid basis for its use in experimental design. Radioligand binding assays, typically

using tritiated strychnine ([³H]strychnine), have been pivotal in determining the affinity and

density of glycine receptors in various CNS regions.[8][9][10]
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Parameter Value Species/Tissue Comments Reference

K_D (Strychnine) 1 - 10 nM
Mammalian

Spinal Cord

High-affinity

binding

characteristic of

GlyR

antagonism.

Affinity Constant

(K_i)

(Strychnine)

0.03 µM (30 nM)

Rat Spinal Cord

Synaptic

Membranes

Determined from

displacement of

[³H]strychnine.

[8][10]

Affinity Constant

(K_i) (Glycine)
10 µM

Rat Spinal Cord

Synaptic

Membranes

Glycine's affinity

for displacing

[³H]strychnine.

[8][10]

Effective

Concentration (In

Vitro)

0.3 - 1.0 µM
Rat Brainstem,

Cerebellum

Concentration for

selective

blockade of

GlyR-mediated

currents in

electrophysiology

.

[11][12]

Effective

Concentration (In

Vitro)

0.5 µM
Rat Medullary

Dorsal Horn

Used to

pharmacologicall

y isolate

GABA_A

receptor-

mediated

currents.

[13]

Effective

Concentration (In

Vivo)

2 mg/kg (i.p.) Mouse

Lethal dose used

in toxicity studies

to test antidotes.

Experimental Protocols and Applications
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Strychnine sulfate's primary role is as a selective tool to identify and block glycinergic

inhibitory pathways, allowing for their functional characterization.

Differentiating Glycinergic and GABAergic Synaptic
Currents
In many CNS regions, fast synaptic inhibition is mediated by both glycine and GABA, acting on

GlyRs and GABA_A receptors (GABA_ARs), respectively. Because both receptor types are

chloride channels, the resulting inhibitory postsynaptic currents (IPSCs) can be difficult to

distinguish without pharmacology. Strychnine is used in concert with a selective GABA_AR

antagonist, such as bicuculline or gabazine, to pharmacologically dissect the two components.
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Caption: Workflow for Pharmacological Isolation of IPSCs.

Protocol 4.1.1: Ex Vivo Electrophysiology
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This protocol outlines the whole-cell patch-clamp recording from a neuron in an acute brain

slice to separate GABAergic and glycinergic IPSCs.

Slice Preparation:

Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-

cold, oxygenated cutting solution (e.g., a glycerol-based ACSF).[14][15]

Rapidly dissect the brain and mount it for slicing on a vibratome.

Prepare acute slices (e.g., 200-300 µm thickness) in the ice-cold cutting solution.[14]

Transfer slices to a holding chamber with standard ACSF, bubbled with 95% O₂/5% CO₂,

and allow them to recover at 35°C for 30 minutes, then at room temperature for at least 1

hour.[14]

Recording:

Transfer a slice to the recording chamber of an upright microscope, continuously perfused

with oxygenated ACSF.

Establish a whole-cell voltage-clamp recording from a target neuron. Use an internal

solution with a high chloride concentration to make inhibitory currents inward and easier to

measure.

Hold the neuron at a potential of -70 mV.

Pharmacological Dissection:

Baseline Recording: Record spontaneous IPSCs for 5-10 minutes to establish a stable

baseline. These represent the sum of GABAergic and glycinergic events.

Isolate Glycinergic IPSCs: Perfuse the slice with ACSF containing a GABA_AR antagonist

(e.g., 10 µM bicuculline).[12][13] After 5-10 minutes of wash-in, the remaining IPSCs are

mediated exclusively by GlyRs.

Confirm Glycinergic Component: To the bicuculline-containing ACSF, add a GlyR

antagonist (e.g., 0.5-1 µM strychnine sulfate).[12][13] After wash-in, all sIPSCs should be
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abolished, confirming the identity of the previously recorded glycinergic currents.

Data Analysis:

Detect and measure the frequency, amplitude, and kinetics (decay time) of IPSCs in each

condition.

The characteristics of the GABAergic component can be inferred by subtracting the

averaged glycinergic currents from the baseline total currents.

Characterizing Glycine Receptors with Radioligand
Binding
[³H]Strychnine binding assays are a classic biochemical method to quantify GlyR density and

study the affinity of other compounds for the receptor.

Protocol 4.2.1: [³H]Strychnine Binding Assay

Synaptic Membrane Preparation:

Homogenize fresh or frozen CNS tissue (e.g., spinal cord, brainstem) in a cold buffer (e.g.,

0.32 M sucrose).

Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).

Lyse the synaptosomes via osmotic shock in a hypotonic buffer and centrifuge at high

speed to pellet the synaptic membranes.

Wash the membrane pellet multiple times to remove endogenous ligands. Resuspend in

the final assay buffer.

Binding Reaction:

In reaction tubes, combine the synaptic membrane preparation with a known

concentration of [³H]strychnine (e.g., 1-5 nM).

For total binding, incubate membranes with only [³H]strychnine.
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For non-specific binding, incubate membranes with [³H]strychnine plus a high

concentration of a competing, non-labeled ligand (e.g., 1 mM glycine or 100 µM unlabeled

strychnine).

Incubate all tubes at a controlled temperature (e.g., 4°C) for a set time to reach

equilibrium.

Separation and Quantification:

Rapidly terminate the binding reaction by filtering the contents of each tube through glass-

fiber filters, which trap the membranes.

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation

counter.

Data Analysis:

Specific Binding = Total Binding - Non-specific Binding.

For saturation binding experiments (using increasing concentrations of [³H]strychnine),

Scatchard analysis can be used to determine the maximal binding capacity (B_max) and

the dissociation constant (K_D).

For competition binding experiments (using a fixed concentration of [³H]strychnine and

varying concentrations of an unlabeled competitor), the IC50 can be determined and

converted to an inhibition constant (K_i).
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Caption: Workflow for a [³H]Strychnine Radioligand Binding Assay.

Conclusion
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Strychnine sulfate, despite its toxicity, remains a cornerstone tool in neuroscience research.

Its high-affinity and selective antagonism of glycine receptors provide a reliable method for

investigating the fundamental properties of synaptic inhibition.[3] From defining the distribution

of glycine receptors in the CNS through binding studies to pharmacologically isolating

glycinergic currents in complex circuits, strychnine allows researchers to probe the function of

these inhibitory synapses with precision. The quantitative data and established protocols

associated with its use continue to make strychnine sulfate an essential compound in the

arsenal of neurophysiologists, pharmacologists, and drug development professionals studying

motor control, sensory processing, and neurological disorders involving imbalances in synaptic

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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